3-chloro-7-(trifluoromethyl)-1H-indazole

描述

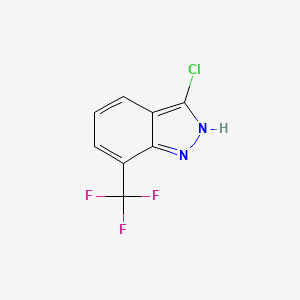

Molecular Structure and Nomenclature

3-Chloro-7-(trifluoromethyl)-1H-indazole possesses a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, forming the characteristic indazole framework. The compound features two critical substituents that significantly influence its properties: a chlorine atom positioned at the 3-carbon of the indazole ring and a trifluoromethyl group (-CF₃) located at the 7-position of the benzene ring portion. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-chloro-7-(trifluoromethyl)-2H-indazole, reflecting the specific positioning of these functional groups.

The molecular architecture demonstrates the characteristic planarity associated with indazole derivatives, where the bicyclic system maintains structural rigidity through the fused ring arrangement. The trifluoromethyl group introduces significant electron-withdrawing effects, while the chlorine substituent contributes additional halogen bonding capabilities and influences the electronic distribution throughout the molecule. The compound's structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes, which provide standardized methods for structural identification.

The stereochemical considerations of this compound involve the tautomeric equilibrium between the 1H and 2H forms of the indazole ring system. This tautomerism occurs through proton migration between the two nitrogen atoms in the pyrazole portion of the structure, with the 1H form typically being the predominant tautomer under standard conditions. The presence of the electron-withdrawing trifluoromethyl group at the 7-position influences this equilibrium by affecting the electron density distribution across the indazole ring system.

Physical Properties

The fundamental physical properties of this compound reflect the influence of its halogenated substituents and heterocyclic structure. The compound exhibits a molecular weight of 220.58 grams per mole, which falls within the typical range for substituted indazole derivatives. The molecular formula C₈H₄ClF₃N₂ indicates the presence of eight carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms, creating a relatively compact molecular structure with significant halogen content.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Weight | 220.58 g/mol | |

| Molecular Formula | C₈H₄ClF₃N₂ | |

| Chemical Abstracts Service Number | 1388070-01-6 | |

| MDL Number | MFCD22563698 | |

| PubChem Compound Identifier | 105476798 |

The solubility characteristics of this compound are significantly influenced by the presence of the trifluoromethyl group, which enhances lipophilicity while reducing water solubility. Similar to related trifluoromethyl-containing compounds, this molecule demonstrates good solubility in organic solvents such as dichloromethane, toluene, and other apolar organic media. The compound exhibits limited solubility in polar protic solvents due to the hydrophobic nature of the trifluoromethyl substituent and the aromatic indazole core.

The melting point and boiling point data for this compound are not extensively documented in the available literature, though related indazole derivatives with similar substitution patterns typically exhibit melting points in the range of 100-200 degrees Celsius. The thermal stability of the compound is enhanced by the presence of the trifluoromethyl group, which contributes to increased intermolecular interactions and crystalline packing efficiency. The compound's density and refractive index values remain undocumented in current literature, representing areas for future physical characterization studies.

Chemical Properties

The chemical properties of this compound are fundamentally governed by the electronic effects of its substituents and the inherent reactivity of the indazole ring system. The trifluoromethyl group at the 7-position exerts strong electron-withdrawing effects through both inductive and field effects, significantly influencing the electron density distribution throughout the molecule. This electronic modification affects the compound's susceptibility to nucleophilic and electrophilic attack, creating distinct reactivity patterns compared to unsubstituted indazole derivatives.

The chlorine substituent at the 3-position provides additional opportunities for chemical modification through nucleophilic substitution reactions. The positioning of this halogen atom makes it susceptible to displacement by various nucleophiles, including amines, alkoxides, and other electron-rich species under appropriate reaction conditions. The combination of electron-withdrawing substituents creates an electron-deficient aromatic system that favors nucleophilic aromatic substitution mechanisms over electrophilic aromatic substitution pathways.

Chemical stability analysis reveals that this compound demonstrates remarkable resistance to oxidative conditions due to the electron-deficient nature of the aromatic system. The compound shows stability under standard laboratory conditions when stored properly, though exposure to strong nucleophiles or high temperatures may lead to substitution reactions or thermal decomposition. The trifluoromethyl group contributes significantly to metabolic stability, as fluorinated compounds typically exhibit enhanced resistance to enzymatic degradation compared to their non-fluorinated analogs.

The acid-base properties of this compound are influenced by the indazole nitrogen atoms, which can participate in protonation-deprotonation equilibria. The predicted acid dissociation constant value of approximately 11.59 indicates that the compound exhibits weak acidic properties, with the ability to donate a proton from the indazole nitrogen under basic conditions. This property influences the compound's behavior in biological systems and affects its interaction with various chemical environments.

Spectroscopic Data

The spectroscopic characterization of this compound provides crucial information for structural confirmation and analytical identification. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment created by the halogen substituents. The trifluoromethyl group produces a distinctive signal in both proton and fluorine nuclear magnetic resonance spectra, with the three fluorine atoms appearing as a singlet due to their equivalent chemical environment.

Infrared spectroscopy of this compound exhibits characteristic absorption bands corresponding to the indazole ring system and halogen substituents. The nitrogen-hydrogen stretching vibrations associated with the indazole ring typically appear in the region around 3200-3400 wavenumbers, while the carbon-fluorine stretching vibrations of the trifluoromethyl group contribute bands in the 1000-1300 wavenumber range. The aromatic carbon-carbon stretching vibrations and carbon-chlorine bond stretching provide additional fingerprint regions for compound identification.

Mass spectrometry analysis of this compound produces a molecular ion peak at mass-to-charge ratio 220.58, corresponding to the molecular weight of the compound. The fragmentation pattern typically includes loss of the trifluoromethyl group, producing characteristic fragment ions that aid in structural elucidation. The presence of chlorine isotopes creates a distinctive isotope pattern in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Structural Analysis

Detailed structural analysis of this compound reveals the spatial arrangement of atoms and the geometric parameters that define its three-dimensional structure. The indazole ring system maintains planarity with bond angles and distances typical of aromatic heterocycles. The trifluoromethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric interactions while maximizing orbital overlap for electronic stabilization.

The computational analysis of molecular geometry indicates that the trifluoromethyl group exerts minimal steric hindrance on the indazole ring system due to its positioning at the 7-carbon. This spatial arrangement allows for optimal electronic communication between the electron-withdrawing trifluoromethyl group and the aromatic π-system, contributing to the compound's unique electronic properties. The chlorine atom at the 3-position occupies a sterically accessible location that facilitates chemical reactions while maintaining structural integrity.

Bond length analysis reveals that the carbon-fluorine bonds in the trifluoromethyl group exhibit typical values around 1.35 Angstroms, while the carbon-chlorine bond demonstrates a length of approximately 1.75 Angstroms. The indazole ring system shows bond lengths consistent with aromatic character, with carbon-carbon bonds ranging from 1.38 to 1.42 Angstroms and carbon-nitrogen bonds measuring approximately 1.33 Angstroms. These geometric parameters confirm the aromatic nature of the compound and provide insight into its chemical behavior and reactivity patterns.

属性

IUPAC Name |

3-chloro-7-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVXXKIBOCSPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole ring. One common approach is the cyclization of o-aminobenzonitriles with chloroacetyl chloride under acidic conditions. Subsequent steps may include halogenation and trifluoromethylation reactions to introduce the desired substituents.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

- Reduction: Reduction reactions can be used to modify the compound's functional groups.

- Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the indazole core.

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂ ) are often used.

- Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides can be employed in substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Notable applications include:

- Anticancer Activity: Research indicates that derivatives of indazole, including this compound, can inhibit cancer cell proliferation. Studies on similar indazole derivatives have demonstrated activity against various cancer cell lines, with IC50 values indicating significant potency.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its interaction with enzymes involved in inflammation suggests it could reduce the production of pro-inflammatory mediators.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex indazole derivatives through:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles to generate new compounds with diverse functionalities.

- Functional Group Transformations: The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable for drug development.

Agrochemicals

The compound is also being explored for its potential in agrochemical applications. Its structural features may contribute to the development of new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives formed.

Potential mechanisms include:

- Enzyme Inhibition: The compound has shown promise in inhibiting specific kinases, which play critical roles in cellular signaling pathways.

- Receptor Modulation: It may interact with various receptors, influencing cellular responses and activities.

Comparison with Similar Compounds

3-Chloro-1H-indazole

This compound stands out due to its specific combination of substituents, which confer unique chemical and physical properties compared to its analogs. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Data Table: Summary of Applications

| Application | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation by targeting key kinases and inducing apoptosis. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines. |

| Organic Synthesis | Serves as a building block for creating complex indazole derivatives through nucleophilic substitution and functional group transformations. |

| Agrochemicals | Potential use in developing new pesticides or herbicides. |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various indazole derivatives, this compound was found to exhibit significant anticancer properties against human leukemia cell lines. The compound's mechanism involved the inhibition of key kinases involved in cell proliferation, leading to increased apoptosis in cancer cells.

化学反应分析

Types of Reactions: 3-Chloro-7-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the indazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and various alkyl halides can be employed in substitution reactions.

Major Products Formed:

科学研究应用

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of indazole, including this compound, can inhibit cancer cell proliferation. For instance, studies on similar indazole derivatives have demonstrated activity against various cancer cell lines, with IC50 values indicating significant potency .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its interaction with enzymes involved in inflammation suggests it could reduce the production of pro-inflammatory mediators .

Organic Synthesis

3-Chloro-7-(trifluoromethyl)-1H-indazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex indazole derivatives through:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles to generate new compounds with diverse functionalities.

- Functional Group Transformations : The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable for drug development .

Agrochemicals

The compound is also being explored for its potential in agrochemical applications. Its structural features may contribute to the development of new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study evaluating various indazole derivatives, this compound was found to exhibit significant anticancer properties against human leukemia cell lines. The compound's mechanism involved the inhibition of key kinases involved in cell proliferation, leading to increased apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of indazole derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the synthesis of pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

作用机制

The mechanism by which 3-chloro-7-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives formed.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters

Key Observations :

- Halogen Substitution: Bromine at position 3 (vs.

- Trifluoromethyl Position : Moving the -CF₃ group from C7 (in the target compound) to C6 reduces steric bulk, which may influence binding interactions in drug design .

- Amino and Methyl Modifications: The 3-amino-1-methyl derivative (C₉H₈F₃N₃) exhibits improved solubility due to polar amine groups, making it suitable for aqueous-phase reactions .

Key Observations :

- The target compound’s synthesis emphasizes regioselectivity , leveraging cesium carbonate to deprotonate the indazole N-H bond before alkylation .

生物活性

3-Chloro-7-(trifluoromethyl)-1H-indazole is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant research findings.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C8H5ClF3N3

- Molecular Weight: 233.59 g/mol

The synthesis of this compound typically involves the cyclization of o-aminobenzonitriles with chloroacetyl chloride under acidic conditions, followed by halogenation and trifluoromethylation reactions to introduce the desired substituents .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with lipid membranes .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound has shown promise in inhibiting specific kinases, which play critical roles in cellular signaling pathways.

- Receptor Modulation: It may interact with various receptors, influencing cellular responses and activities.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity:

-

Anti-inflammatory Effects:

- The compound is being explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Inhibition of Kinases:

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have illustrated the effectiveness of indazole derivatives, including this compound:

- Case Study 1: A study involving a series of indazole derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against a panel of cell lines, suggesting that similar modifications could optimize the activity of this compound.

- Case Study 2: Research on kinase inhibitors revealed that compounds structurally related to this compound exhibited dual inhibition mechanisms, providing insights into their potential use as targeted cancer therapies.

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-chloro-7-(trifluoromethyl)-1H-indazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. For example, regioselective chlorination at the 3-position can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C). The trifluoromethyl group is often introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing boronic esters . Optimization includes adjusting solvent polarity (e.g., THF or DMF) and catalyst systems (e.g., Pd(PPh₃)₄), with yields monitored via HPLC or TLC. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product from regioisomeric byproducts .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro substituent deshields adjacent protons, producing distinct splitting patterns (e.g., doublets at δ ~7.8–8.2 ppm for H-4 and H-6). The trifluoromethyl group causes characteristic ¹⁹F coupling in ¹³C NMR (δ ~120–125 ppm, q, J = 30–35 Hz) .

- HRMS : Accurate mass analysis (e.g., ESI-MS) confirms the molecular ion [M+H]⁺. For C₈H₅ClF₃N₂, the calculated mass is 223.01 g/mol; deviations >2 ppm suggest impurities .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and chloro substituents affect the regioselectivity of further functionalization reactions, such as alkylation or metal-catalyzed cross-couplings?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the indazole ring, directing electrophilic substitutions (e.g., nitration, sulfonation) to the 4- or 5-positions. In contrast, the chloro substituent at C-3 enhances meta-directing effects, complicating regioselectivity. For Pd-catalyzed cross-couplings, DFT calculations predict higher reactivity at C-5 due to reduced steric hindrance. Experimental validation involves competitive reactions with isotopic labeling or kinetic studies .

Q. What challenges arise in characterizing the coordination behavior of this compound with transition metals, and how do solvent systems influence complex geometry?

- Methodological Answer : The indazole ligand can adopt monodentate (N1-binding) or bridging modes, depending on solvent polarity. In polar aprotic solvents (e.g., DMSO), osmium(IV) forms trans-[OsCl₄(ind)₂] complexes with axial indazole ligands, as shown by X-ray crystallography (bond lengths: Os–N ≈ 2.05 Å). In non-polar solvents (e.g., acetone), cis geometries dominate due to ligand crowding. Challenges include ligand deprotonation under basic conditions, which alters coordination modes. Single-crystal XRD and EXAFS are essential for structural elucidation .

Q. In crystallographic studies, how do the steric and electronic properties of this compound impact molecular packing and intermolecular interactions compared to other indazole derivatives?

- Methodological Answer : The bulky CF₃ group disrupts π-π stacking, favoring halogen bonding (Cl···N/O interactions) and C–H···F contacts. Crystal structures (e.g., P2₁/c space group) reveal shortened Cl···Cl distances (~3.4 Å) compared to non-halogenated analogs. Hirshfeld surface analysis quantifies these interactions, showing >15% contribution from F-based contacts. Comparative studies with 7-methyl or 7-nitro derivatives highlight the CF₃ group’s role in reducing solubility and altering melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。